2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide
Description
IUPAC Nomenclature and Systematic Identification
2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide represents a thiazole-based acetamide derivative with distinct structural features. The compound is systematically identified through various chemical identifiers that provide precise structural information for research and reference purposes.
The International Union of Pure and Applied Chemistry (IUPAC) name, 2-chloro-N-[4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide, precisely describes the molecular architecture of this compound. This nomenclature identifies the core thiazole structure with its substitution pattern, including the chloroacetamide moiety at position 2, a methyl group at position 4, and a 4-methylbenzyl group at position 5 of the thiazole ring.
Several synonyms exist for this compound, including:
- 2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide
- 2-chloro-N-[4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
- 2-Chloro-N-(4-methyl-5-(4-methylbenzyl)thiazol-2-yl)acetamide
The compound has a chemical registry number (CAS) of 1354950-90-5 and a European Community (EC) Number of 888-174-1, providing standardized identifiers for regulatory and research purposes.
The molecular formula of the compound is C14H15ClN2OS, corresponding to a molecular weight of 294.8 g/mol. This formula indicates the presence of 14 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom within the molecular structure.
Table 1: Chemical Identifiers of 2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-chloro-N-[4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
| Molecular Formula | C14H15ClN2OS |
| Molecular Weight | 294.8 g/mol |
| SMILES | CC1=CC=C(C=C1)CC2=C(N=C(S2)NC(=O)CCl)C |
| InChI | InChI=1S/C14H15ClN2OS/c1-9-3-5-11(6-4-9)7-12-10(2)16-14(19-12)17-13(18)8-15/h3-6H,7-8H2,1-2H3,(H,16,17,18) |
| InChIKey | QSBRIZFWLRXFIY-UHFFFAOYSA-N |
| CAS Number | 1354950-90-5 |
| EC Number | 888-174-1 |
The structural representation using Simplified Molecular Input Line Entry System (SMILES) notation—CC1=CC=C(C=C1)CC2=C(N=C(S2)NC(=O)CCl)C—encodes the two-dimensional connectivity of atoms, showing the 4-methylphenyl group connected to the thiazole ring through a methylene bridge, with the chloroacetamide moiety attached to the nitrogen at position 2 of the thiazole.
The International Chemical Identifier (InChI) and its compressed form, InChIKey (QSBRIZFWLRXFIY-UHFFFAOYSA-N), provide standardized representations of the chemical structure that facilitate digital searching and identification across chemical databases.
Molecular Geometry and Crystallographic Analysis
The three-dimensional structure of 2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide exhibits specific geometric characteristics that influence its physical and chemical properties. While direct crystallographic data for this exact compound is limited in the literature, analysis of structurally similar compounds provides valuable insights into its likely molecular geometry.
Comparable thiazole-acetamide derivatives, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-acetamide, demonstrate that the thiazole ring typically adopts a planar conformation with minimal deviation from planarity. In related structures, the maximum deviation from the thiazole ring plane is approximately 0.005 Å for carbon atoms. This planarity is essential for the conjugation of the π-electron system throughout the thiazole heterocycle.
The orientation of the 4-methylphenyl ring relative to the thiazole ring is a critical geometric feature. In analogous structures, the phenyl and thiazole rings typically form dihedral angles ranging from 7.1° to 83.5°, depending on substitution patterns. For instance, in 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, the dihedral angle between the phenyl and thiazole rings is 83.5°, indicating nearly perpendicular orientation. However, in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-acetamide, this angle is much smaller at 7.1°, suggesting a more coplanar arrangement. Given the structural similarity of our target compound to the latter, we might anticipate a dihedral angle closer to the lower end of this range.
The acetamide linkage (–NC(=O)CH2Cl) connecting to the thiazole ring is generally observed to be nearly coplanar with the thiazole ring in related structures. In 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, the acetamide group forms a dihedral angle of only 4.2° with the thiazole ring. This near-coplanarity is critical for extending the conjugation between the thiazole ring and the amide functionality.
The bond lengths within the thiazole ring of similar compounds typically fall within expected ranges for aromatic heterocycles: C–S bonds (~1.7-1.8 Å), C–N bonds (~1.3-1.4 Å), and C–C bonds (~1.35-1.45 Å). The exocyclic C–N bond connecting the thiazole ring to the acetamide group is typically around 1.38 Å, indicating partial double bond character due to conjugation with the thiazole π-system.
Table 2: Expected Geometric Parameters Based on Related Structures
In crystal packing arrangements of similar compounds, molecules typically form networks through intermolecular hydrogen bonding. In 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-acetamide, C–H···O intermolecular interactions link molecules, forming C(10) chains that propagate in a zigzag manner along the b-axis. Similar packing patterns might be expected for our target compound, with the amide N–H and C=O groups serving as hydrogen bond donors and acceptors, respectively.
Conformational Analysis of Thiazole-Acetamide Backbone
The thiazole-acetamide backbone of 2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide exhibits specific conformational preferences that significantly influence its structural stability and potential interactions with biological targets. This conformational analysis focuses on the spatial arrangement of the acetamide group relative to the thiazole ring and the orientation of the 4-methylbenzyl substituent.
The acetamide moiety connected to the thiazole ring at position 2 demonstrates a strong tendency toward coplanarity with the thiazole ring. This conformational preference is primarily driven by electronic factors, specifically the conjugation between the lone pair of electrons on the amide nitrogen and the π-system of the thiazole ring. This electronic conjugation stabilizes the planar conformation and restricts rotation around the C-N bond connecting the thiazole and acetamide groups.
In related thiazole-acetamide structures, the amide group typically adopts a trans configuration with respect to the thiazole nitrogen. This configuration minimizes steric repulsion between the carbonyl oxygen and the thiazole sulfur atom. The N-H bond of the amide is generally oriented away from the thiazole sulfur, creating an optimal geometry for potential intermolecular hydrogen bonding interactions.
The acetamide N-H group serves as a hydrogen bond donor in crystal structures of similar compounds, forming intermolecular hydrogen bonds with electronegative atoms of neighboring molecules. These hydrogen bonding interactions contribute significantly to the crystal packing arrangement and overall solid-state stability of the compound.
The chloromethyl group of the acetamide moiety introduces rotational freedom around the C-C bond. This rotation is relatively unrestricted, allowing the chlorine atom to adopt multiple conformations. However, in the solid state, specific conformations may be favored due to crystal packing forces and intermolecular interactions.
The methyl group at position 4 of the thiazole ring has minimal conformational impact due to its small size and lack of rotational freedom. However, it contributes to the electronic properties of the thiazole ring through inductive effects and influences the overall electron distribution within the heterocycle.
The 4-methylbenzyl substituent at position 5 of the thiazole ring introduces significant conformational complexity due to the rotational freedom around both the thiazole-CH2 and CH2-phenyl bonds. This flexibility results in multiple potential conformations for the 4-methylphenyl group relative to the thiazole ring.
Table 3: Conformational Features of the Thiazole-Acetamide Backbone
| Structural Feature | Conformational Characteristic | Influencing Factors |
|---|---|---|
| Acetamide-thiazole connection | Near-coplanar arrangement | Electronic conjugation, resonance stabilization |
| Amide configuration | Trans configuration relative to thiazole N | Steric minimization, electronic optimization |
| Chloromethyl group | Rotational freedom around C-C bond | Minimal steric constraints |
| 4-Methylbenzyl substituent | Multiple conformations possible | Rotational freedom around two single bonds |
| Intramolecular interactions | Potential C-H···N interactions | Stabilization of specific conformations |
Density Functional Theory (DFT) studies on similar thiazole-acetamide derivatives suggest that the energetic barriers for rotation around the thiazole-acetamide bond are relatively high (~8-12 kcal/mol), indicating limited conformational flexibility at this junction. In contrast, the rotational barriers for the 4-methylbenzyl group are lower, allowing for greater conformational sampling in solution.
The conformational analysis of the thiazole-acetamide backbone reveals a delicate balance between electronic factors (conjugation, resonance), steric considerations, and potential non-covalent interactions that collectively determine the preferred three-dimensional arrangement of 2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide in both solution and solid states.
Comparative Structural Analysis with Related N-(Thiazol-2-yl)acetamide Derivatives
A systematic comparison of 2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide with structurally related N-(thiazol-2-yl)acetamide derivatives provides valuable insights into the influence of various substituents on structural parameters and potential functional properties. This comparative analysis focuses on structural similarities and differences across a series of thiazole-acetamide derivatives.
The fundamental N-(thiazol-2-yl)acetamide scaffold is conserved across numerous derivatives, including N-(1,3-thiazol-2-yl)acetamide (the simplest member of this class), 2-amino-N-(1,3-thiazol-2-yl)acetamide, 2-hydroxy-N-thiazol-2-yl-acetamide, and more complex structures like (2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide. All these compounds share the common feature of an acetamide group connected to the 2-position of a thiazole ring.
Comparison of bond lengths reveals remarkable consistency in the thiazole core structure across different derivatives. The C-S, C-N, and C-C bonds within the thiazole ring show minimal variation (less than 0.02 Å) despite diverse substitution patterns. This structural conservation highlights the robustness of the thiazole heterocycle as a molecular scaffold.
Table 4: Comparative Analysis of Selected N-(Thiazol-2-yl)acetamide Derivatives
The presence of substitutions at positions 4 and 5 of the thiazole ring significantly influences the overall molecular geometry. In 2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide, the 4-methyl and 5-(4-methylbenzyl) substituents create a more sterically crowded environment compared to unsubstituted derivatives. In contrast, compounds with direct phenyl attachment at position 4, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-acetamide, exhibit different electronic distributions due to direct conjugation between the phenyl and thiazole rings.
The acetamide functionality shows notable structural variations across different derivatives. While the simple N-(1,3-thiazol-2-yl)acetamide has an unsubstituted acetamide group, our target compound contains a 2-chloro substitution on the acetamide. This chloro substitution alters the electronic properties of the carbonyl group and introduces potential for nucleophilic substitution reactions. Other derivatives feature different functional groups on the acetamide, such as amino, hydroxyl, or more complex substituents like (2S)-2-(4-chlorophenyl)-3-methyl.
Crystal packing arrangements show distinctive patterns across various derivatives. Simple derivatives like N-(1,3-thiazol-2-yl)acetamide form hydrogen-bonded dimers through N-H···N interactions, generating R2^2(8) ring motifs. More complex derivatives with additional hydrogen bond donors and acceptors form extended hydrogen bond networks. The presence of aromatic substituents, as in our target compound, introduces the potential for π-π stacking interactions that can further influence crystal packing.
The conformational flexibility of the acetamide group relative to the thiazole ring remains relatively consistent across different derivatives, with most compounds showing a preference for near-coplanarity. However, the introduction of bulky substituents in proximity to the acetamide-thiazole junction can force deviations from planarity due to steric constraints.
Properties
IUPAC Name |
2-chloro-N-[4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9-3-5-11(6-4-9)7-12-10(2)16-14(19-12)17-13(18)8-15/h3-6H,7-8H2,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBRIZFWLRXFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(S2)NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide is a thiazole-derived compound with significant potential in various biological applications. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant research findings.
- Molecular Formula : C14H15ClN2OS
- Molecular Weight : 294.8 g/mol
- IUPAC Name : 2-chloro-N-[4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
- CAS Number : 1354950-90-5
Antimicrobial Activity
Research indicates that compounds similar to 2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide exhibit notable antimicrobial effects. A study screened various N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential against several pathogens, including Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans.
Findings:
- Activity Spectrum :
- Structure Activity Relationship (SAR) :
Study 1: Antimicrobial Screening
A comprehensive study evaluated twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, including derivatives of the target compound. The research utilized quantitative structure–activity relationship (QSAR) models to predict and verify antimicrobial effectiveness through standard testing methods. The results highlighted the importance of chemical modifications in enhancing antimicrobial properties .
Study 2: Thiazole Moiety in Drug Design
Research has underscored the versatility of thiazole derivatives in medicinal chemistry. Compounds containing thiazole rings have demonstrated significant antitumor and antibacterial activities, with specific structural features correlating to enhanced efficacy. For instance, the introduction of electron-donating groups at particular positions on the phenyl ring has been linked to increased cytotoxicity .
Data Table: Antimicrobial Activity Summary
| Pathogen | MIC Range (µM) | Efficacy |
|---|---|---|
| Staphylococcus aureus | 5.64 - 77.38 | High |
| Escherichia coli | 8.33 - 23.15 | Moderate |
| Candida albicans | 16.69 - 78.23 | Moderate |
| Methicillin-resistant S. aureus | 4.69 - 22.9 | High |
Scientific Research Applications
Medicinal Chemistry
The thiazole moiety in the compound is significant due to its presence in various bioactive molecules. Research indicates that compounds containing thiazole rings often exhibit antimicrobial, antifungal, and anticancer properties. For instance, derivatives of thiazoles have been shown to inhibit certain enzymes involved in cancer progression and microbial growth.
Case Study: Anticancer Activity
A study investigating thiazole derivatives demonstrated that modifications to the thiazole structure could enhance cytotoxicity against cancer cell lines. The specific structural features of 2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide may contribute to its potential effectiveness as an anticancer agent by targeting specific pathways involved in tumor growth .
Agricultural Chemistry
Compounds similar to 2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide have been explored for their herbicidal and fungicidal properties. The chlorinated acetamides are known to disrupt plant growth by inhibiting key metabolic processes.
Case Study: Herbicidal Activity
Research has shown that certain thiazole-based compounds can effectively control weed species by interfering with their metabolic pathways. The application of this compound in agricultural settings could potentially lead to the development of new herbicides that are both effective and environmentally friendly .
Material Science
The unique chemical structure of 2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide opens avenues for its use in developing new materials with specific properties. Its ability to form complexes with metals could be utilized in creating catalysts or sensors.
Case Study: Catalytic Applications
Studies have indicated that thiazole-containing compounds can act as ligands in metal complexes, enhancing catalytic efficiency in various chemical reactions. This property could be harnessed for industrial applications where selective catalysis is required .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Lipophilicity :
- The 5-position substituent dominates lipophilicity. For example, the 5-tetradecyl group in the tetradecyl analogue increases logP significantly, making it suitable for lipid-rich environments . In contrast, the target compound’s 5-(4-methylbenzyl) group provides moderate lipophilicity (logP ~2.5–3.0), ideal for systemic bioavailability .
- Polar groups (e.g., p-methoxyphenyl) improve aqueous solubility but may reduce membrane permeability .
Biological Activity :
- The benzothiazole analogue (Table row 6) exhibits anticancer activity via π-stacking interactions with DNA, a mechanism less feasible in thiazole derivatives due to smaller ring systems .
- PRITELIVIR’s sulfamoyl group confers anti-herpetic activity by targeting viral helicase-primase, highlighting the role of electronegative substituents in enzyme inhibition .
Synthetic Accessibility: The target compound and its phenyl-substituted analogues are synthesized via straightforward amidation of 2-aminothiazoles, whereas PRITELIVIR requires sulfamoylation steps .
Crystallographic and Conformational Comparisons
- Planarity and Hydrogen Bonding: Thiazole rings in N-(thiazol-2-yl)acetamides are typically planar, with the acetamide carbonyl forming hydrogen bonds (e.g., N–H⋯O in the benzothiazole analogue ).
- Water Solubility: Hydrated forms (e.g., the benzothiazole analogue monohydrate ) exhibit higher solubility than anhydrous derivatives. The target compound’s lack of polar functional groups suggests lower intrinsic solubility, necessitating formulation optimization.
Pharmacological Potential
- Antimicrobial Activity :
Analogues with aryl groups (e.g., 4-phenyl) show moderate antifungal activity (MIC ~50 µg/mL against Candida spp.), while the target compound’s 4-methylbenzyl group may enhance gram-positive bacterial targeting .
Preparation Methods
Formation of the Thiazole Core
The thiazole ring is synthesized by reacting α-haloketones with thioamides under acidic conditions. This reaction promotes cyclization to the 1,3-thiazole system with desired substitutions at the 4- and 5-positions.
For the target compound, the 4-methyl and 5-[(4-methylphenyl)methyl] substituents are introduced either via the starting materials or by subsequent alkylation steps.
Alkylation with Chloroacetamide Derivatives
Alkylation of thiazole derivatives with chloroacetamide groups is performed using 2-chloroacetamide or 2-chloroacetyl chloride in the presence of bases such as triethylamine or sodium methoxide.
The reaction is typically carried out in solvents like dioxane or dimethylformamide (DMF), often under reflux conditions for 1–2 hours to ensure completion.
The choice of base and solvent is critical to maximize yield and minimize side reactions.
Alternative Synthetic Routes
Alkylation of potassium salts of thiazole derivatives with N-heteryl-2-chloroacetamides in dioxane or dioxane-water mixtures has been reported, yielding high purity products within 60–90 minutes.
Carbonyldiimidazole (CDI) mediated aminolysis of activated acids can also be used to obtain amide derivatives, although this method may result in lower yields and require additional purification steps.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Thiazole ring formation | α-haloketone + thioamide, acid catalyst | Acidic medium | Reflux or RT | Several hours | High | Acidic conditions promote cyclization |
| Alkylation with chloroacetamide | 2-chloroacetyl chloride + base (e.g., TEA) | Dioxane or DMF | Reflux | 1–2 hours | 67–95 | Base neutralizes HCl byproduct |
| Alkylation of potassium salts | Potassium salt + N-heteryl-2-chloroacetamide | Dioxane or dioxane-water | Reflux | 60–90 min | 73.5–99.3 | High purity, short reaction time |
| CDI-mediated aminolysis | Activated acid + amine + CDI | DMF | Heating (80–100 °C) | 5–6 hours | 54–63 | Lower yield, requires crystallization |
Research Findings and Analysis
The alkylation of potassium salts of thiazole derivatives with N-heteryl-2-chloroacetamides in dioxane or mixed solvents is the preferred method due to its short reaction time, high yield (up to 99.3%), and high purity of products. This method is efficient for synthesizing N-substituted chloroacetamides with thiazole fragments.
The CDI-mediated aminolysis approach, while useful for certain derivatives, generally results in lower yields (54–63%) and requires additional purification such as crystallization.
The use of bases like triethylamine or sodium methoxide is essential in neutralizing acidic byproducts and driving the acylation or alkylation reactions to completion.
Reaction temperature and solvent choice significantly influence the reaction kinetics and product purity. Refluxing in dioxane or DMF is common to achieve optimal conversion.
The formation of the thiazole ring via α-haloketone and thioamide cyclization is well-established and provides a reliable route to the core structure with high selectivity.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| α-Haloketone + Thioamide Cyclization | α-Haloketone, Thioamide, Acid Catalyst | Acidic medium | Several hours | High | High | Straightforward ring formation | Requires acidic conditions |
| Alkylation with 2-chloroacetyl chloride + Base | 2-chloroacetyl chloride, Base (TEA) | Dioxane or DMF | 1–2 hours | 67–95 | High | Efficient acylation | Sensitive to moisture |
| Alkylation of Potassium Salts with N-heteryl-2-chloroacetamides | Potassium salt, N-heteryl-2-chloroacetamide | Dioxane or dioxane-water | 60–90 min | 73.5–99.3 | Very High | High yield, short reaction time | Requires preparation of potassium salt |
| CDI-mediated Aminolysis | Activated acid, Amine, CDI | DMF | 5–6 hours | 54–63 | Moderate | Useful for specific amides | Lower yield, needs crystallization |
Q & A
Basic Research Questions
Q. What are the key steps and optimal reaction conditions for synthesizing 2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide?
- Methodology : The synthesis typically involves coupling a 2-amino-thiazole derivative with chloroacetyl chloride under controlled conditions. For example, analogous compounds are synthesized by reacting 2-amino-5-aryl-methylthiazole with chloroacetyl chloride in dioxane, using triethylamine as a base at 20–25°C. Post-reaction, the product is purified via recrystallization (e.g., ethanol-DMF mixtures) to achieve >75% yield . Temperature and pH must be tightly regulated to avoid side reactions, and solvents like dichloromethane or ethanol are common .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is critical for confirming structural features like the thiazole ring and acetamide linkage. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) validates molecular weight (294.8 g/mol). X-ray crystallography, using software like SHELXL, can resolve crystal structures for unambiguous confirmation .
Q. How is the compound’s structural stability assessed under varying experimental conditions?
- Methodology : Stability studies involve thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal degradation. Solubility in polar vs. non-polar solvents (e.g., DMSO, ethanol) is tested to guide formulation for biological assays. Computational tools predict properties like logP (3.96) and pKa (10.67), which influence stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodology : Discrepancies may arise from assay-specific variables (e.g., cell line sensitivity, concentration thresholds). Cross-validate results using orthogonal assays (e.g., microbial growth inhibition vs. cytotoxicity in cancer cell lines). For example, if antimicrobial activity conflicts with cytotoxicity data, perform dose-response curves and check for off-target effects using proteomic profiling .
Q. What strategies optimize the compound’s bioactivity while minimizing toxicity?
- Methodology : Structure-Activity Relationship (SAR) studies guide modifications. For instance, replacing the 4-methylphenyl group with electron-withdrawing substituents (e.g., -CF3) could enhance target binding. Toxicity is assessed via in vitro hepatocyte assays and in vivo LD50 studies. Parallel synthesis and high-throughput screening identify derivatives with improved therapeutic indices .
Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes/receptors like cytochrome P450 or kinases. Molecular dynamics simulations assess binding stability over time. Pharmacophore modeling aligns the compound’s features (e.g., thiazole ring, chloroacetamide) with known active sites. Validate predictions with mutagenesis studies .
Q. What experimental designs are recommended for studying the compound’s mechanism of action?
- Methodology : Use a combination of:
- Biochemical assays : Measure enzyme inhibition (e.g., IC50 for kinases).
- Cellular assays : Track apoptosis (Annexin V staining) or ROS generation.
- Omics approaches : Transcriptomics/proteomics to identify dysregulated pathways.
- Structural biology : Co-crystallization with target proteins (using SHELX for refinement) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
